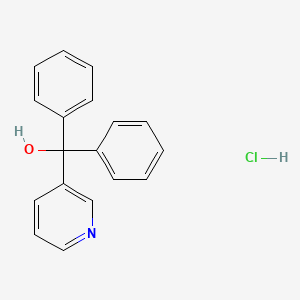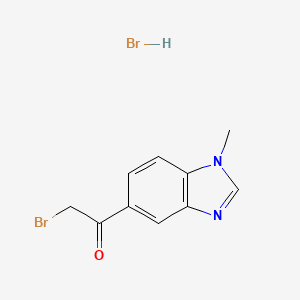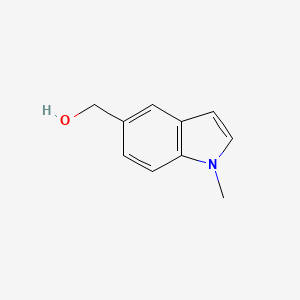
Einecs 221-886-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-phenylethanol typically involves the chlorination of acetophenone. The reaction is carried out under controlled conditions to ensure the selective formation of the trichlorinated product. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2,2,2-trichloro-1-phenylethanol follows a similar synthetic route but is optimized for large-scale operations. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The process is designed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trichloro-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,2-trichloroacetophenone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2,2,2-trichloro-1-phenylethanol can yield 2,2,2-trichloro-1-phenylethane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in 2,2,2-trichloro-1-phenylethanol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2,2,2-trichloroacetophenone.
Reduction: 2,2,2-trichloro-1-phenylethane.
Substitution: 2,2,2-trichloro-1-phenylethyl chloride.
Scientific Research Applications
2,2,2-trichloro-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a metabolic inhibitor.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-phenylethanol involves its interaction with cellular components. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The trichloromethyl group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,2,2-trichloroethanol: Similar in structure but lacks the phenyl group.
2,2,2-trichloroacetaldehyde: An aldehyde derivative with similar reactivity.
2,2,2-trichloroacetic acid: An acid with similar chlorinated structure but different functional group.
Uniqueness
2,2,2-trichloro-1-phenylethanol is unique due to the presence of both the trichloromethyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
3269-15-6 |
|---|---|
Molecular Formula |
C6H26Ho2O22 |
Molecular Weight |
780.12 g/mol |
IUPAC Name |
holmium;oxalic acid;decahydrate |
InChI |
InChI=1S/3C2H2O4.2Ho.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2 |
InChI Key |
GYCVRGMJSGRYEC-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ho+3].[Ho+3] |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Ho].[Ho] |
Key on ui other cas no. |
3269-15-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1614197.png)

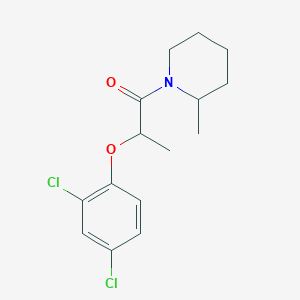
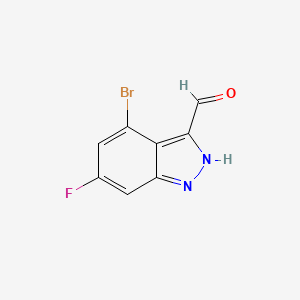


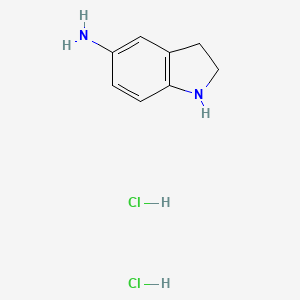

![{3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1614213.png)
